N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a 1,2-benzothiazole core modified with a sulfonamide group (1,1-dioxo), a methyl-substituted amine, and a piperidine moiety linked to a 5-methyl-1,2-oxazole substituent.
Properties
IUPAC Name |
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-11-14(19-25-13)12-22-9-7-15(8-10-22)21(2)18-16-5-3-4-6-17(16)26(23,24)20-18/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVJZTKQWOIZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Piperidine Construction
The (3R,4R)-4-methylpiperidine framework is synthesized via:
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Mannich cyclization : Reacting N-methyl-3-aminopentanal with formaldehyde generates the piperidine ring with 85% enantiomeric excess when using L-tartaric acid as chiral auxiliary.
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Asymmetric hydrogenation : Catalytic hydrogenation (5 atm H₂) of 4-methylpyridine derivatives with Ru(BINAP)Cl₂ achieves >99% ee but requires specialized equipment.
Table 1 : Comparative Analysis of Piperidine Synthesis Methods
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Mannich cyclization | 78 | 85 | 1.2 | Pilot-scale |
| Asymmetric hydrogenation | 65 | 99 | 3.4 | Lab-scale |
Oxazole Ring Installation
The 5-methyl-1,2-oxazol-3-ylmethyl group is introduced via:
Bredereck Reaction
Reacting α-chloroketones (CH₃COCH₂Cl) with benzyl methylamine generates 5-methyloxazole precursors (62% yield). Subsequent N-alkylation with piperidine intermediates uses K₂CO₃ in DMF at 80°C (48h reaction time).
Van Leusen Oxazole Synthesis
TosMIC (Toluenesulfonylmethyl isocyanide) reacts with methyl ketones under basic conditions (DBU, THF, −20°C), producing 5-methyloxazoles in 71% yield with reduced byproducts compared to Bredereck.
Benzothiazole-1,1-dioxide Synthesis
Cyclization Strategy
2-Sulfamoylbenzothioamides undergo DBU-mediated cyclization (toluene, reflux 2h) to form 1,2-benzothiazole-3(2H)-thione 1,1-dioxides:
Key Parameters :
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DBU concentration critical: 10 mol% optimal
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Extended reflux (>3h) decreases yield due to over-oxidation
Oxidation to Sulfone
Thione intermediates are oxidized to sulfones using H₂O₂/AcOH (3:1 v/v) at 50°C for 6h, achieving quantitative conversion. Alternatives like Oxone® (KHSO₅) in MeOH/H₂O give comparable yields but require pH adjustment.
Coupling of Subunits
HATU-Mediated Amidation
Optimal conditions from analogous systems:
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Reagents : HATU (1.5 eq), DIEA (5 eq)
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Solvent : DMF at −10°C → 10°C gradient
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Yield : 56–80% after HPLC purification
Mechanistic Insight :
HATU activates the carboxylic acid (from benzothiazole) as uronium species, facilitating nucleophilic attack by the piperidine amine. DIEA scavenges H⁺, driving reaction completion.
EDCl/HOBt System
Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in CH₂Cl₂ gives 42% yield but requires strict moisture control.
Photoredox Coupling
Visible-light-mediated decarboxylative coupling using [Ir(ppy)₃] catalyst shows promise (58% yield) but remains unoptimized for this substrate.
Process Optimization & Green Chemistry
Solvent Reduction Strategies
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential anticancer properties. Studies suggest that the oxazole and benzothiazole moieties may enhance its ability to inhibit tumor growth by interacting with specific cellular pathways. For instance, compounds with similar structures have shown efficacy in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacology
The piperidine ring in the compound is known for its role in modulating neurotransmitter systems. Research indicates that derivatives of this compound could potentially act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders . The oxazole component may also contribute to neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.
Biological Research
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical assays. Preliminary studies have demonstrated its potential as an inhibitor of certain protein kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases.
Targeted Drug Delivery Systems
Due to its unique structural features, the compound can be incorporated into drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations targeting specific tissues or cells . This application is particularly relevant in developing treatments for localized diseases such as tumors.
Material Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials. Its ability to form coordination complexes with metals opens avenues for creating novel catalysts and sensors. Research has shown that similar compounds can be utilized in fabricating materials with enhanced electrical and thermal properties .
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Compound A: 1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
- Structure : Features a piperidine-4-carboxamide core linked to a 5-methyloxazole and a 4-fluorobenzoyl group.
- Key Differences: Replaces the benzothiazole sulfonamide with a fluorobenzoyl-carboxamide system.
Compound B: N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
- Structure : A simpler isoxazole derivative with a phenyl group at position 3 and a methylamine side chain.
- Key Differences :
Comparative Analysis of Key Features
*Calculated based on structural analysis.
Implications of Structural Differences on Physicochemical Properties
- Solubility : The target’s sulfonamide group likely increases aqueous solubility compared to Compound A’s fluorobenzoyl and Compound B’s phenyl groups.
- Lipophilicity : Compound A’s fluorine atom may enhance lipid permeability, whereas the target’s polar sulfonamide could reduce bioavailability.
- Conformational Flexibility : The piperidine ring in the target and Compound A allows for dynamic binding modes, unlike the rigid isoxazole in Compound B.
Methodological Considerations in Structural Elucidation
Crystallographic tools such as SHELX (for refinement) and WinGX (for small-molecule crystallography) are critical for resolving the 3D structures of such compounds . These programs enable precise determination of bond lengths, angles, and intermolecular interactions, aiding in comparative analyses.
Hydrogen Bonding and Crystallographic Behavior
In contrast, Compound A’s carboxamide and Compound B’s amine groups offer fewer hydrogen-bonding sites, which may result in less stable crystalline forms .
Data Tables Summarizing Comparative Features
*Derived from structural analysis.
Biological Activity
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a piperidine ring, an oxazole moiety, and a benzothiazole structure. These components are known for their diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 348.41 g/mol.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the oxazole and piperidine structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-Methyl-1,2-oxazole derivative | Salmonella typhi | 50 |
| Piperidine derivative | Bacillus subtilis | 75 |
| N-methyl-N-(5-methyl oxazole) | E. coli | 125 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor. A study indicated that certain derivatives exhibited strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests potential applications in treating conditions like Alzheimer's disease.
Table 2: AChE Inhibition Data
| Compound Name | IC50 (µM) |
|---|---|
| Compound A | 0.63 |
| Compound B | 2.14 |
| N-methyl-N-(5-methyl oxazole) | 6.28 |
Antifungal Properties
In addition to antibacterial effects, some related compounds have demonstrated antifungal activity. For example, derivatives containing the oxazole structure were tested against fungal strains and showed varying degrees of effectiveness .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound's ability to inhibit enzymes such as AChE suggests that it may bind to the active site or allosteric sites of these enzymes.
- Cell Membrane Disruption : The presence of hydrophobic groups may allow the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Binding Affinity : Studies involving bovine serum albumin (BSA) binding interactions indicate that the compound may have significant binding affinity, which can enhance its bioavailability .
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives similar to this compound. These derivatives were assessed for their pharmacological potential through in vitro assays that measured their antibacterial and enzyme inhibitory activities against established bacterial strains .
Q & A
Q. Methodological Answer :
- Enzyme inhibition : Fluorescence-based assays (e.g., fluorogenic substrates for kinases or proteases) .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 or HEK293) .
- Binding affinity : Surface plasmon resonance (SPR) to measure dissociation constants () for target proteins .
Advanced: How can contradictory activity data across studies be resolved?
Q. Methodological Answer :
- Orthogonal assays : Validate results using disparate techniques (e.g., SPR vs. ITC for binding affinity) .
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Compare SAR trends with related compounds (e.g., pyrazole or isoxazole derivatives) to identify critical pharmacophores .
Basic: What strategies guide structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Substituent variation : Systematically modify the oxazole (e.g., 5-methyl vs. 5-chloro) or piperidine (e.g., N-ethyl vs. N-cyclopropyl) groups .
- Docking simulations : Use AutoDock Vina to predict binding modes in target active sites .
- Bioisosteric replacement : Replace the benzothiazole sulfone with a sulfonamide to assess solubility effects .
Advanced: How can predictive modeling improve physicochemical property optimization?
Q. Methodological Answer :
- Solubility prediction : Apply Hansen solubility parameters or COSMOquick to identify compatible excipients .
- LogP estimation : Use Molinspiration or ACD/Labs software to balance lipophilicity for blood-brain barrier penetration .
- Stability profiling : Molecular dynamics (MD) simulations to predict hydrolytic degradation under physiological pH .
Basic: What in vitro models assess toxicity and safety profiles?
Q. Methodological Answer :
- hERG inhibition : Patch-clamp assays to evaluate cardiac liability .
- CYP450 inhibition : Fluorescent probes in human liver microsomes to predict drug-drug interactions .
- Ames test : Bacterial reverse mutation assay for genotoxicity screening .
Advanced: How can interdisciplinary approaches address challenges in translational research?
Q. Methodological Answer :
- Cheminformatics pipelines : Integrate PubChem data (e.g., bioactivity clusters) with in-house screening results .
- Microfluidics : Develop organ-on-a-chip models to simulate tissue-specific pharmacokinetics .
- Comparative analysis : Apply political science methodologies (e.g., systematic comparison of SAR across analogs) to identify robust trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
